
2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline involves the reaction of 3-methyl-2-pyridinemethanol with 2-chloro-4-nitroaniline in the presence of a catalyst. The nitro group is then reduced to an amino group using a reducing agent. The resulting compound is purified using column chromatography to obtain pure 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline.Molecular Structure Analysis
The molecular formula of 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline is C13H13ClN2O . The average mass is 248.708 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline include its appearance as a white or off-white powder. Its molecular weight is 248.71 g/mol . The compound’s solubility in water is limited, but it is soluble in organic solvents such as dimethyl sulfoxide, methanol, and ethyl acetate. The predicted density is 1.256±0.06 g/cm3 , and the predicted boiling point is 402.7±40.0 °C .Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
A study has shown that a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which can be synthesized using “2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline”, have been evaluated for their anti-fibrosis activity . These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Synthesis of 2-Anilinopyrimidines
“2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline” can be used in the synthesis of 2-anilinopyrimidines . This process involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .
Antiproliferative Activity
Some 2-anilinopyrimidine derivatives, which can be synthesized using “2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline”, have been evaluated for their antiproliferative activity against cancer cell lines .
Fungicides and Pesticides
The biological activity of anilinopyrimidines as fungicides and pesticides is well-known and widely reported . “2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline” can be used in the synthesis of these anilinopyrimidines .
Kinase Inhibitors
Some 2-anilinopyrimidine derivatives, which can be synthesized using “2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline”, have been evaluated as kinase inhibitors .
Generation of Supramolecular Networks
This class of compounds plays a role in the generation of supramolecular networks for molecular recognition .
Wirkmechanismus
The compound acts as a small-molecule inhibitor, targeting the protein tyrosine phosphatase 1B. This protein is a negative regulator of insulin signaling, suggesting potential applications in the treatment of type 2 diabetes and related metabolic disorders.
Eigenschaften
IUPAC Name |
2-chloro-4-[(3-methylpyridin-2-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-3-2-6-16-13(9)8-17-10-4-5-12(15)11(14)7-10/h2-7H,8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTXMBJTPMSASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)COC2=CC(=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B2574473.png)

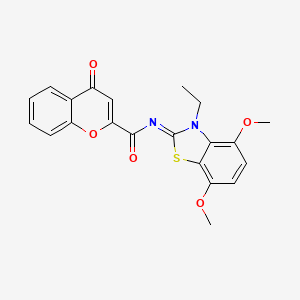
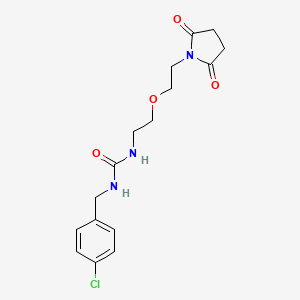
![1-[(4-Fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2574479.png)
![N-1,3-benzothiazol-2-yl-2-{[5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2574482.png)
![5-(4-fluorophenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2574483.png)
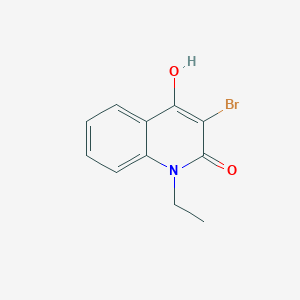
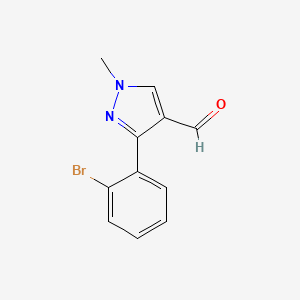
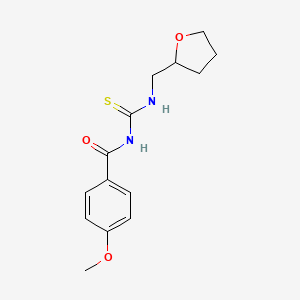
![4-amino-N-isopropyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]isothiazole-3-carboxamide](/img/structure/B2574488.png)
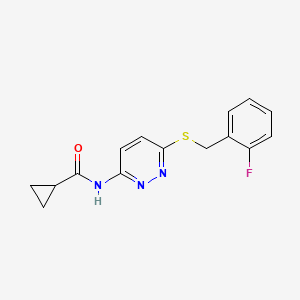
![benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate](/img/structure/B2574492.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2574493.png)